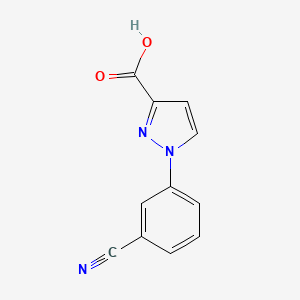
2-(2-Cyano-6-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Cyano-6-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261682-66-9 . It has a molecular weight of 179.15 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-cyano-6-fluorophenyl)acetic acid . The InChI code is 1S/C9H6FNO2/c10-8-3-1-2-6 (5-11)7 (8)4-9 (12)13/h1-3H,4H2, (H,12,13) .Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 179.15 . The storage temperature is typically room temperature .科学的研究の応用
Synthesis and Anticancer Activity
2-(2-Cyano-6-fluorophenyl)acetic acid and its derivatives have been explored in the synthesis of compounds with potential anticancer properties. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid has been studied for its in vitro anticancer activity, showcasing the potential of these compounds in cancer research (Liu Ying-xiang, 2007).
Cytotoxicity and Interaction with Tubulin
Research into 2-phenyl-4-quinolone acetic acids and their esters, including derivatives of this compound, has demonstrated their interaction with tubulin and cytotoxicity against human tumor cell lines. This highlights their potential in the development of new antitumor agents (Yi Xia et al., 2003).
Chiral Derivatizing Agent in Stereochemistry
The compound has also been used as a chiral derivatizing agent, notably in the determination of enantiomeric excess of primary alcohols. This application is significant in the field of stereochemistry, particularly in analyzing the chirality of molecules relevant to pharmaceutical research (Tamiko Takahashi et al., 2000).
Carbohydrate Chemistry
In carbohydrate chemistry, derivatives of this compound have been used as protecting groups for carbohydrate thioglycoside donors. This is crucial for the synthesis of complex carbohydrates and glycosides, an area of importance in biochemical and medicinal research (David Crich et al., 2006).
Fluorographic Detection in Biochemistry
Additionally, the compound has been utilized in fluorographic detection methods in biochemical research. This application is essential for the analysis of protein and nucleic acid samples in gel electrophoresis, facilitating research in molecular biology and genetics (M. Skinner et al., 1983).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The mode of action of 2-(2-Cyano-6-fluorophenyl)acetic acid is currently not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The cyano and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Pharmacokinetics
The compound’s molecular weight (17915) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
生化学分析
Biochemical Properties
2-(2-Cyano-6-fluorophenyl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, this compound can influence the activity of other metabolic enzymes, thereby altering the metabolic pathways in which it is involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
特性
IUPAC Name |
2-(2-cyano-6-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHLXSMVQBGIGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)
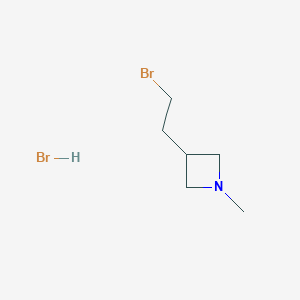

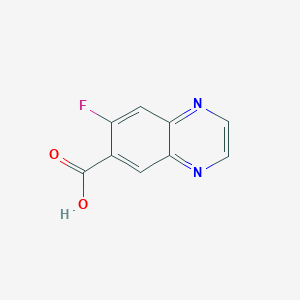
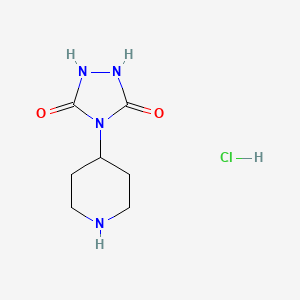
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)
![2-(3-Aminocyclobutyl)-octahydropyrrolo[1,2-a]piperazin-6-one dihydrochloride](/img/structure/B1382210.png)
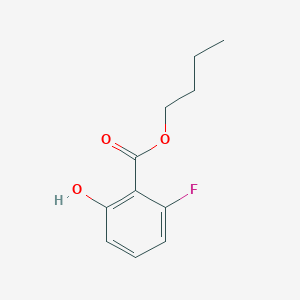
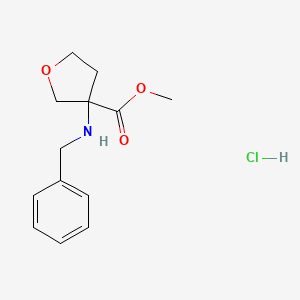
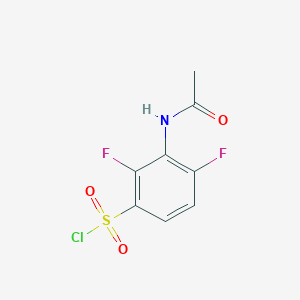
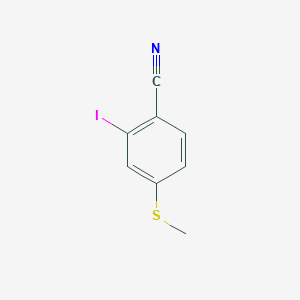
![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

